molecular formula C10H14BrNO2 B578664 5-Bromo-3-butoxy-2-methoxypyridine CAS No. 1241752-44-2

5-Bromo-3-butoxy-2-methoxypyridine

Cat. No.: B578664
CAS No.: 1241752-44-2
M. Wt: 260.131
InChI Key: HRZMJZJPSFRROK-UHFFFAOYSA-N
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Description

5-Bromo-3-butoxy-2-methoxypyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position, a butoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butoxy-2-methoxypyridine typically involves the bromination of 3-butoxy-2-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-butoxy-2-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxy and methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-butoxy-2-methoxypyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: 3-butoxy-2-methoxypyridine.

Scientific Research Applications

Chemistry: 5-Bromo-3-butoxy-2-methoxypyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized compounds with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-butoxy-2-methoxypyridine depends on its specific application and the target it interacts with. In general, the bromine atom and the functional groups (butoxy and methoxy) can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    5-Bromo-2-methoxypyridine: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    3-Bromo-5-methoxypyridine: The positions of the bromine and methoxy groups are reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.

    5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of a butoxy group, which can significantly alter its chemical properties and biological activity.

Uniqueness: 5-Bromo-3-butoxy-2-methoxypyridine is unique due to the specific arrangement of its functional groups. The presence of both butoxy and methoxy groups, along with the bromine atom, provides a distinct set of chemical properties that can be exploited in various synthetic and research applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

5-Bromo-3-butoxy-2-methoxypyridine is an organic compound categorized as a halogenated pyridine. Its structure comprises a bromine atom at the 5-position, a butoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a building block in the synthesis of various bioactive compounds.

The synthesis of this compound typically involves bromination of 3-butoxy-2-methoxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. The compound's unique functional groups contribute to its reactivity, allowing for various chemical transformations, including nucleophilic substitutions and oxidation reactions .

The biological activity of this compound is influenced by its molecular structure. The presence of the bromine atom and functional groups can facilitate interactions such as hydrogen bonding and van der Waals forces with biological targets, including enzymes and receptors. These interactions may modulate the activity of these targets, potentially leading to therapeutic effects.

Biological Activity and Applications

Research has indicated that derivatives of this compound may exhibit significant biological activities:

  • Anticancer Activity : Some studies have explored its potential as an anticancer agent by synthesizing derivatives that inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been identified as a precursor in the development of inhibitors for various enzymes, including phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer signaling pathways .
  • Neuropharmacological Effects : Compounds derived from this structure have shown promise in modulating neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • G-Secretase Inhibitors : Research published in Bioorganic & Medicinal Chemistry Letters indicates that derivatives of this compound can serve as effective G-secretase inhibitors, which are critical in Alzheimer's disease research .
  • Dopamine Receptor Modulation : A study demonstrated that modifications to the butoxy group could enhance binding affinity to dopamine D4 receptors, indicating potential applications in psychiatric disorders .
  • Antagonists for Human Vanilloid Receptor : Derivatives have been synthesized that act as antagonists for human vanilloid receptor 1 (TRPV1), which is involved in pain perception, suggesting analgesic properties .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-2-methoxypyridine Lacks butoxy groupLower hydrophobicity, less reactive
3-Bromo-5-methoxypyridine Bromine and methoxy positions reversedDifferent reactivity profile
5-Bromo-2-methoxypyridin-3-amine Contains amino group instead of butoxyAltered chemical properties

Properties

IUPAC Name

5-bromo-3-butoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-4-5-14-9-6-8(11)7-12-10(9)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZMJZJPSFRROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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